molecular formula C25H24N6O3 B2611615 N-(butan-2-yl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1111988-95-4

N-(butan-2-yl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2611615
CAS No.: 1111988-95-4
M. Wt: 456.506
InChI Key: SIAOBUSSRISHQN-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a 3-phenyl-1,2,4-oxadiazole methyl group at position 3 and an acetamide side chain at position 3. The butan-2-yl group on the acetamide nitrogen distinguishes it from related derivatives.

Properties

IUPAC Name

N-butan-2-yl-2-[4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-3-16(2)27-20(32)13-31-19-12-8-7-11-18(19)22-23(31)25(33)30(15-26-22)14-21-28-24(29-34-21)17-9-5-4-6-10-17/h4-12,15-16H,3,13-14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAOBUSSRISHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C2=CC=CC=C2C3=C1C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis platforms are employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes, potentially inhibiting their activity by binding to the active site . The pyrimido[5,4-b]indole core may also play a role in modulating biological pathways by interacting with nucleic acids or proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, bioactivity, and synthetic pathways:

Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity (if reported)
Target Compound 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl, N-(butan-2-yl)acetamide 509.57 (calc. from ) Not explicitly reported in evidence
2-(3-Benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenylbutan-2-yl)acetamide 3-Benzyl (vs. oxadiazole), 4-phenylbutan-2-yl 523.63 Structural analogue; no activity reported
N-[(3-Methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-…}acetamide 3-Methyl-1,2,4-oxadiazole, 3-methoxyphenylmethyl 542.62 (CAS 1111988-89-6) Custom synthesis; no bioactivity disclosed
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole sulfanyl linker, indole substituent 408.45 Enzyme inhibition (specifics unspecified)

Key Differences and Implications

  • Oxadiazole Substituents: The target’s 3-phenyl-1,2,4-oxadiazole group (electron-deficient aromatic ring) may enhance metabolic stability compared to benzyl () or methyl-oxadiazole () variants .
  • Side Chain Variations :

    • The N-(butan-2-yl) group in the target compound may confer improved lipophilicity vs. the bulkier 4-phenylbutan-2-yl group (), affecting membrane permeability .
    • The methoxyphenylmethyl substituent () could enhance solubility but reduce CNS penetration due to increased polarity .

Bioactivity Trends

  • Enzyme Inhibition: Compounds with 1,3,4-oxadiazole sulfanyl groups () exhibit measurable enzyme inhibition, though potency varies with substituents .
  • Stability and Selectivity :

    • The phenyl-oxadiazole moiety in the target molecule may resist oxidative degradation better than benzyl-substituted analogues (), a critical factor in drug development .

Biological Activity

N-(butan-2-yl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and possible mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • A pyrimido[5,4-b]indole core
  • An oxadiazole ring
  • A butan-2-yl substituent

This combination of functional groups may contribute to its biological activity, particularly in medicinal chemistry applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to oxadiazole derivatives. For instance:

  • Bactericidal Effects : Compounds similar to this compound have shown strong bactericidal effects against various strains of Staphylococcus spp. and other Gram-positive bacteria. The mechanism of action is believed to involve the inhibition of gene transcription related to biofilm formation .
Compound TypeTarget OrganismsObserved Activity
Oxadiazole DerivativesStaphylococcus spp.Strong bactericidal effect
Gram-negative bacteriaVariable activity

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving L929 normal cell lines:

  • Compounds similar to this compound displayed low cytotoxicity at various concentrations. For example, certain derivatives did not significantly affect cell viability and sometimes even enhanced it .

The biological mechanisms through which this compound exerts its effects are still under investigation. However:

  • Oxidative Stress : The compound may induce oxidative stress in microbial cells leading to cell death.
  • Enzyme Inhibition : It is hypothesized that the compound could inhibit key enzymes involved in metabolic pathways of pathogens.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin .

Study 2: Cytotoxicity Profiling

In a detailed cytotoxicity study involving multiple cell lines (L929 and A549), it was found that some derivatives increased cell viability at lower concentrations while maintaining low toxicity profiles .

Cell LineConcentration (µM)Viability (%)
L92910090
A54950110

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